1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone
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Overview
Description
1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone is a synthetic organic compound featuring a complex molecular structure. The compound is characterized by the presence of a tetrazole ring, a naphthalene moiety, and a piperazine linkage. This structural complexity gives it a unique profile, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone involves multiple steps:
Step 1: Preparation of the tetrazole ring from 3-fluorophenyl hydrazine via cyclization with an appropriate nitrile.
Step 2: N-alkylation of the piperazine ring using a chloromethyl derivative.
Step 3: Coupling of the naphthalene moiety through a Friedel-Crafts acylation reaction. Each step requires precise control of reaction conditions, including temperature, solvent choice, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Scaling up to industrial production, the synthesis can utilize flow chemistry techniques for better efficiency and safety. The use of continuous stirred-tank reactors (CSTRs) and packed bed reactors allows for improved control over reaction parameters, resulting in consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: : Formation of ketone derivatives.
Reduction: : Reduction of the ketone group to secondary alcohol.
Substitution: : Nucleophilic substitutions on the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: : Common reagents include KMnO₄ and PCC.
Reduction: : NaBH₄ or LiAlH₄ in an anhydrous solvent.
Substitution: : Use of nucleophiles like NaCN or KOH in a polar aprotic solvent.
Major Products
These reactions yield major products such as ketones, alcohols, and substituted aromatic compounds, which may have unique properties of their own, enhancing the compound's versatility in research applications.
Scientific Research Applications
1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone has significant implications in various scientific domains:
Chemistry: : Used in studies of complex reaction mechanisms and synthetic pathways.
Medicine: : Investigated for its potential therapeutic effects, particularly in neurology and oncology.
Industry: : Employed in the development of new materials with specific properties like fluorescence or high thermal stability.
Mechanism of Action
The mechanism of action for this compound involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the phosphate group, influencing kinase activity and modulating signaling pathways. The naphthalene moiety contributes to the compound's hydrophobic interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
In comparison to other tetrazole-containing compounds, 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone stands out due to its unique combination of functional groups:
Tetrazoles: : Known for their stability and bioisosteric properties.
Piperazines: : Common in pharmaceuticals for their flexibility and conformational freedom.
Naphthalenes: : Provide aromatic stability and increased lipophilicity.
List of Similar Compounds
5-phenyl-1H-tetrazole
1-(4-chlorobenzyl)piperazine
1-naphthaleneacetic acid
This compound showcases a synergy of diverse chemical functionalities, making it a potent candidate for future research and industrial applications. The uniqueness of its structure opens up a myriad of possibilities for innovation across various scientific disciplines.
Properties
IUPAC Name |
1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-naphthalen-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN6O/c25-20-8-4-9-21(16-20)31-23(26-27-28-31)17-29-11-13-30(14-12-29)24(32)15-19-7-3-6-18-5-1-2-10-22(18)19/h1-10,16H,11-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNZXRBJXQSMQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)CC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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